![molecular formula C17H38N6 B14463740 N-Dodecyl-N-{3-[(E)-(hydrazinylmethylidene)amino]propyl}guanidine CAS No. 72156-53-7](/img/structure/B14463740.png)
N-Dodecyl-N-{3-[(E)-(hydrazinylmethylidene)amino]propyl}guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Dodecyl-N-{3-[(E)-(hydrazinylmethylidene)amino]propyl}guanidine is a complex organic compound known for its unique chemical structure and properties. This compound features a long dodecyl chain, a hydrazinylmethylidene group, and a guanidine moiety, making it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Dodecyl-N-{3-[(E)-(hydrazinylmethylidene)amino]propyl}guanidine typically involves multiple steps. One common method includes the reaction of dodecylamine with a suitable aldehyde to form an imine intermediate. This intermediate is then reacted with hydrazine to form the hydrazinylmethylidene group. Finally, the guanidine moiety is introduced through a reaction with a suitable guanidine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Dodecyl-N-{3-[(E)-(hydrazinylmethylidene)amino]propyl}guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions can be conducted in polar or non-polar solvents depending on the nucleophile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-Dodecyl-N-{3-[(E)-(hydrazinylmethylidene)amino]propyl}guanidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mecanismo De Acción
The mechanism of action of N-Dodecyl-N-{3-[(E)-(hydrazinylmethylidene)amino]propyl}guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydrazinylmethylidene group may play a crucial role in these interactions, facilitating binding through hydrogen bonding or other non-covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate: A zwitterionic surfactant used for protein solubilization.
N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine: A biocide used in disinfectants and cleaners.
Uniqueness
N-Dodecyl-N-{3-[(E)-(hydrazinylmethylidene)amino]propyl}guanidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
72156-53-7 |
|---|---|
Fórmula molecular |
C17H38N6 |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
N-amino-N'-[3-[carbamimidoyl(dodecyl)amino]propyl]methanimidamide |
InChI |
InChI=1S/C17H38N6/c1-2-3-4-5-6-7-8-9-10-11-14-23(17(18)19)15-12-13-21-16-22-20/h16H,2-15,20H2,1H3,(H3,18,19)(H,21,22) |
Clave InChI |
JPQGKJXMVLRMOX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN(CCCN=CNN)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


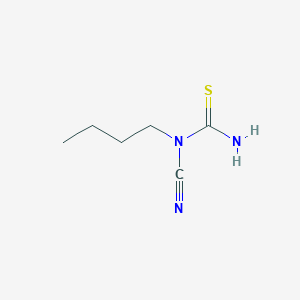
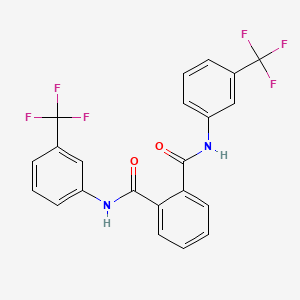

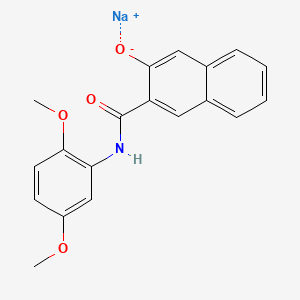
![5-Methoxy-7,12-dimethyl-5,6-dihydrobenzo[a]anthracen-6-ol](/img/structure/B14463678.png)
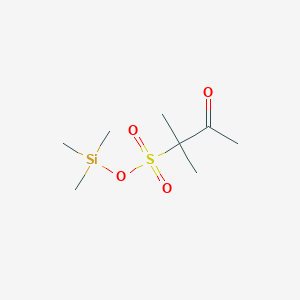
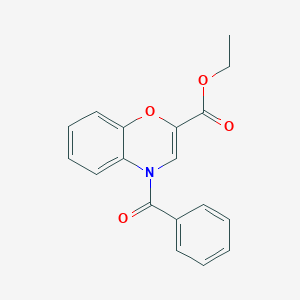

![2,2'-[(Diphenylmethylene)disulfanediyl]di(ethan-1-ol)](/img/structure/B14463696.png)
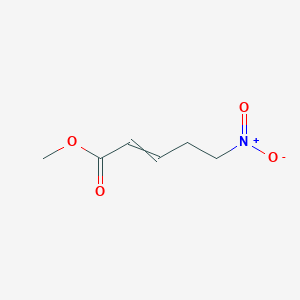
![methyl 6-[(1S,2R)-2-butyl-5-oxocyclopent-3-en-1-yl]hexanoate](/img/structure/B14463713.png)
![Bicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14463735.png)


